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Compound of Interest

Compound Name: 4H-chromene-3-carbaldehyde
CAS No.: 120450-87-5
Cat. No.: B040168
Get Quote
. J

Executive Summary

4H-chromene-3-carbaldehyde (specifically 4-oxo-4H-chromene-3-carbaldehyde) is a pivotal
electrophilic scaffold in medicinal chemistry. Its reactivity lies in the "push-pull” alkene system
and the dual carbonyl functionality. Accurate FTIR characterization is critical to distinguish this
product from its precursors (2-hydroxyacetophenone) and its common derivatives (Schiff
bases/hydrazones).

Key Differentiator: The simultaneous presence of two distinct carbonyl signals—the aldehyde
carbonyl (~1695-1705 cm~1) and the pyrone ring carbonyl (~1620-1650 cm~1)—is the
definitive spectral fingerprint of this molecule.

Spectroscopic Blueprint: Characteristic Peaks

The following table details the vibrational assignment for 4H-chromene-3-carbaldehyde. Data
is synthesized from experimental values in solid phase (KBr pellet) and ATR correction.
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Functional Group

Wavenumber (

)

Intensity

Vibrational Mode
Assignment

Aldehyde C=0

1695 — 1705

Strong (s)

Exocyclic Carbonyl
Stretch. This is the
diagnostic peak. It
appears at a higher
frequency than the
ring ketone due to

less conjugation.

Pyrone C=0

1620 — 1650

Strong (s)

Endocyclic Ketone
Stretch. Shifted to
lower wavenumbers
due to conjugation
with the C=C double
bond and the aromatic

ring.

Aldehyde C-H

2850 & 2750

Weak (w)

Fermi Resonance
Doublet.
Characteristic C-H
stretching of the
formyl group. Often
appears as a
"shoulder" on the C-H

alkyl region.

C=C Alkene

1600 — 1610

Medium (m)

-Unsaturated C=C.
Overlaps significantly
with aromatic ring
breathing but
contributes to the
broadness of the 1600

region.

C-O-C Ether

1330 - 1350

Strong (s)

Aryl Alkyl Ether
Stretch. Vibration of
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the pyrone oxygen

ring system.
C=C Skeletal
. ) Vibrations. Typical
Aromatic Ring 1560, 1480 Medium (m) ]
benzene ring
breathing modes.
C-H (Aromatic) 3030 — 3070 Weak (w)

C-H Stretch.

Comparative Analysis: Validation Against Alternatives

In drug development, the purity of the aldehyde is often compromised by unreacted starting

material or spontaneous derivatization.

Scenario A: Synthesis Verification (Product vs. Precursor)

e Precursor: 2-Hydroxyacetophenone (Standard Vilsmeier-Haack starting material).

o Comparison Logic: The reaction cyclizes the phenol and adds a formyl group.

Precursor (2-

Product (3- . ] .
Feature Hydroxyacetophen Diagnostic Action
Formylchromone)
one)
Broad band (3000~ Absent. (If a broad
) 3400 band persists, the Check 3400
OH Region T
) due to intramolecular cyclization is for "dryness".
H-bonding. incomplete).
Doublet: 1700
Single peak ~1640 Look for the new peak
Carbonyls (Aldehyde) + 1640

(H-bonded ketone).

(Ring Ketone).

at 1700.

Scenario B: Reactivity Check (Aldehyde vs. Schiff Base)

o Derivative: 3-((Phenylimino)methyl)-4H-chromen-4-one (Schiff Base).
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o Comparison Logic: Nucleophilic attack of an amine on the aldehyde.

Aldehyde Schiff Base . ] ]
Feature Diagnostic Action
(Reactant) (Product)
Disappears
1700 Present (Strong) PP Confirm loss of C=0.
completely.

New/Enhanced band Check for
C=C / Ring C=0 mix for C=N (Imine) broadening/intensificat
stretch. ion at 1610.

1600-1620

Experimental Protocol: Synthesis & Characterization
Workflow Diagram

The following diagram illustrates the synthesis and the logical decision tree for FTIR validation.

ssssss

Click to download full resolution via product page

Caption: Synthesis workflow and FTIR validation logic for 3-formylchromone.

Step-by-Step Protocol

1. Synthesis (Vilsmeier-Haack Formylation):
e Reagents: Dry DMF (10 mL) is cooled to 0-5 °C.

(3 equiv) is added dropwise (exothermic).

e Addition: 2-Hydroxyacetophenone (1 equiv) dissolved in DMF is added slowly.
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e Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 2 hours. The solution
turns dark red/brown.

o Workup: Pour onto crushed ice. The complex hydrolyzes, precipitating the pale yellow solid
of 3-formylchromone.

 Purification: Recrystallize from ethanol.
2. FTIR Sample Preparation (KBr Pellet Method):
o Why KBr? Nujol mulls can obscure the C-H aliphatic region (2800-3000

), masking the aldehyde Fermi doublet. KBr is transparent in this region.

e Procedure:

[e]

Take 1-2 mg of the dried, recrystallized yellow solid.
o Mix with ~100 mg of spectroscopic grade KBr (dry).

o Grind to a fine powder in an agate mortar (particle size < wavelength of IR to avoid
scattering).

o Press into a translucent pellet at 10 tons pressure.
o Acquire spectrum (4000-400
, 32 scans, 4

resolution).

Troubleshooting & Artifacts

o Artifact: Broad Peak at 3400

in "Pure" Product.

o Cause: Hygroscopic KBr or wet sample.

o Differentiation: If the peak is sharp and around 3200
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, it may be an impurity (starting phenol). If it is broad and round, it is likely water. Dry the
pellet in a desiccator and rescan.

Artifact: Split Carbonyl Peak (1690/1710

).

o Cause: Fermi resonance or crystal packing effects in solid phase.
o Solution: Dissolve in

and run a solution-phase IR. If the split collapses into a single band ~1700

, it Is a solid-state artifact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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